molecular formula C19H16F2O6 B1176997 proto-oncogene protein cyl CAS No. 145171-41-1

proto-oncogene protein cyl

Cat. No.: B1176997
CAS No.: 145171-41-1
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Description

Definition and Classification of Proto-Oncogenes

Proto-oncogenes constitute a group of genes that cause normal cells to become cancerous when they are mutated. These genes encode proteins that function to stimulate cell division, inhibit cell differentiation, and halt cell death, all of which are important processes for normal human development and maintenance of tissues and organs. The fundamental distinction between proto-oncogenes and oncogenes relates to the activity of their protein products, where a proto-oncogene represents a gene whose protein product has the capacity to induce cellular transformation given it sustains some genetic insult.

The classification of proto-oncogenes can be organized into six broad functional categories based on their cellular roles. These classifications include growth factors, growth factor receptors, transcription factors, chromatin remodelers, signal transducers, and apoptosis regulators. Proto-oncogenes have been identified at all levels of various signal transduction cascades that control cell growth, proliferation, and differentiation. The mutations in proto-oncogenes are typically dominant in nature, and the mutated version of a proto-oncogene is called an oncogene.

Proto-oncogenes are normal cellular genes that, when mutated or expressed abnormally, can become oncogenes responsible for promoting cancer. These genes play crucial roles in regulating cell division, differentiation, and programmed cell death, known as apoptosis. The transformation process can occur through various mechanisms including chromosomal translocations, point mutations, gene amplification, retroviral transduction, or protein-protein interactions. More than one hundred genes have been defined as proto-oncogenes, encompassing genes at almost every step of the signaling pathways that normally induce cells to divide.

Proto-Oncogene Class Examples Primary Function Mechanism of Action
Growth Factors Platelet-Derived Growth Factor Beta, Fibroblast Growth Factor 3 Stimulate cell proliferation Autocrine/paracrine signaling
Receptor Tyrosine Kinases Tropomyosin Receptor Kinase, MET, KIT Signal transduction Growth factor receptor activation
Transcription Factors MYC, MYB, FOS, JUN Gene expression regulation Nuclear transcriptional control
Signal Transducers RAS, SRC, ABL Intracellular signaling Protein kinase activation
Cell Cycle Regulators Cyclin D1, Cyclin E Cell cycle progression Cyclin-dependent kinase activation
Apoptosis Regulators BCL-3, BCL-2 Cell death control Apoptotic pathway modulation

Overview of the CYL Proto-Oncogene Protein

The cyclin D1 protein, encoded by the CCND1 gene, represents a prototypical example of a cellular proto-oncogene with well-established oncogenic properties. Cyclin D1 has the hallmarks of a cellular proto-oncogene, as its deregulated expression occurs in several types of human cancer, often resulting from specific chromosomal abnormalities that are likely significant in disease development. The protein belongs to the highly conserved cyclin family, whose members are characterized by dramatic periodicity in protein abundance throughout the cell cycle.

Cyclin D1 functions as a regulatory subunit of cyclin-dependent kinases CDK4 and CDK6, and its activity is required for cell cycle G1/S transition. The protein has been shown to interact with tumor suppressor protein Rb, and the expression of this gene is regulated positively by Rb. The human CCND1 gene is located on the long arm of chromosome 11 at band 11q13, spans 13,388 base pairs, and translates into 295 amino acids. Cyclin D1 is expressed in all adult human tissues with the exception of cells derived from bone marrow stem cell lines, both lymphoid and myeloid.

The structural organization of cyclin D1 includes several critical protein domains and motifs essential for its function. These include a retinoblastoma protein binding motif, a cyclin box domain for cyclin-dependent kinase binding and CDK inhibitor binding, an LxxLL binding motif for co-activator recruitment, a PEST sequence that may mark the protein for degradation, and a threonine residue at position 286 that controls nuclear export and protein stability. The oncogenic properties of cyclin D1 appear to involve functional interactions with cyclin-dependent kinases, the retinoblastoma gene product, and the MTS1/p16 tumor suppressor gene.

Investigations into cyclin D1 function have revealed both CDK-dependent and CDK-independent mechanisms of action. The cyclin D1-CDK4 complex promotes passage through the G1 phase by inhibiting the retinoblastoma protein through phosphorylation, allowing E2F transcription factors to transcribe genes required for entry into the S phase. Independent of CDK, cyclin D1 binds to nuclear receptors including estrogen receptor alpha, thyroid hormone receptor, peroxisome proliferator-activated receptor gamma, and androgen receptor to regulate cell proliferation, growth, and differentiation.

Cyclin D1 Characteristic Specification Functional Significance
Gene Location Chromosome 11q13 Frequent amplification site in cancer
Protein Size 295 amino acids Optimal size for nuclear translocation
Molecular Weight 36 kilodaltons Standard cyclin family member
CDK Partners CDK4 and CDK6 G1/S transition regulation
Nuclear Localization Exclusively nuclear Direct transcriptional regulation
Protein Domains Cyclin box, Rb-binding motif, PEST sequence Multiple regulatory functions
Expression Pattern All adult tissues except bone marrow Ubiquitous cell cycle regulator
Degradation Signal Threonine 286 phosphorylation Temporal cell cycle control

Historical Discovery and Nomenclature

The historical discovery of proto-oncogenes traces back to early viral research that provided crucial insights into cancer biology. An American scientist named Peyton Rous discovered the first tumor-causing virus, called the Rous sarcoma virus, early in the twentieth century while studying the transmission of tumors in chickens. Rous found that he could induce tumor formation in healthy chickens by injecting small pieces of tumors taken from cancer-prone chickens, and importantly, cell-free extracts from chicken tumors also induced tumor formation. For his seminal discoveries, Rous won the Nobel Prize in 1966.

The discovery of the BCL-3 gene provides another important historical perspective on proto-oncogene identification. The BCL-3 gene was first found in chronic lymphocytic leukemia after sequencing of recurring chromosomal translocations t(14;19)(q32.3;q13.1), which result in transcriptional upregulation of BCL-3. This revealed a protein with seven ankyrin repeat domains, a proline-rich N-terminal domain, and a serine- and proline-rich C-terminal domain with a total molecular weight of approximately 47 kilodaltons. Studies in normal blood cells showed increased expression of BCL-3 following mitogenic stimulation and linked the structure of BCL-3 to those of known cell cycle regulators, prompting researchers to label it as a candidate proto-oncogene.

The nomenclature of proto-oncogenes often reflects their discovery context and functional characteristics. The SRC gene was the first identified oncogene and represents the archetypal protein tyrosine kinase. The RAS proto-oncogene acts as a molecular switch within signal transduction pathways, including the regulation of cell division. When a receptor protein receives a signal for cell division, the receptor activates RAS, which in turn activates other signaling components, ultimately leading to activation of genes involved in cell division.

Cyclin D1 was originally cloned as a breakpoint rearrangement in parathyroid adenoma and was shown to be required for progression through the G1 phase of the cell cycle. The CCND1 gene codes for a recently discovered member of the cyclin D family of proteins and is thought to function during the G1 phase of the cell cycle. Amplification and transcript over-expression of CCND1 have been reported in several types of human tumors, providing initial evidence for the contribution of its product in cancer development.

The spontaneous activation of proto-oncogenes has been documented in experimental systems. Research has demonstrated the spontaneous activation of the human c-has/bas proto-oncogene during transfection of NIH/3T3 cells, where acquisition of transforming properties was mediated by a single point mutation. This finding occurred without participation of known carcinogenic agents, highlighting the inherent instability that can lead to proto-oncogene activation. The molecular characterization of this activated oncogene revealed that a single point mutation was responsible for the acquisition of transforming properties, with a deoxyguanosine located at position 35 of the first exon changed into a deoxyadenosine in the transforming gene.

Historical Milestone Year Researcher Discovery Significance
Rous Sarcoma Virus 1910 Peyton Rous First tumor-causing virus Foundation of viral oncology
Nobel Prize Award 1966 Peyton Rous Recognition for viral cancer research Validation of viral carcinogenesis
SRC Gene Identification 1970s Multiple researchers First oncogene characterized Prototype for oncogene research
BCL-3 Discovery 1980s Multiple groups Chromosomal translocation analysis Link between chromosome abnormalities and cancer
Cyclin D1 Cloning 1990s Multiple laboratories Parathyroid adenoma breakpoint Cell cycle regulation in cancer
Spontaneous Activation 1983 Research teams Proto-oncogene mutation studies Mechanism of oncogene activation

Properties

CAS No.

145171-41-1

Molecular Formula

C19H16F2O6

Synonyms

proto-oncogene protein cyl

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Proto-Oncogene Proteins

Protein Molecular Weight (kDa) Domains/Motifs Post-Translational Modifications Cancer Association
CBL 120 TKB, RING, Proline-rich Tyrosine phosphorylation Myeloid neoplasms
CBL-B 108 TKB, RING, Leucine zipper Ubiquitination Breast cancer
RET 124–150 Cadherin, Tyrosine kinase Glycosylation, Autophosphorylation MEN2A, thyroid cancer
VAV 95 SH3, DH, PH, Zinc finger Phosphorylation Lymphoma
MYC 62–64 bHLH-LZ Phosphorylation, Acetylation Burkitt’s lymphoma

Table 2. Methodological Approaches for Comparative Analysis

Technique Application in Comparison Example Studies
Ubiquitination Assays Differentiate E3 ligase activity (CBL vs. MYC degradation) Kinase inhibition assays
SH3 Domain Binding Assess protein-protein interactions (CBL-B vs. VAV) Yeast two-hybrid
Isoform-Specific PCR Detect RET splice variants Northern blotting
Phosphoproteomics Map signaling cascades (RET vs. VAV) Mass spectrometry

Research Findings and Methodological Approaches

  • CBL vs. CBL-B : While both suppress RTK signaling, CBL-B uniquely dampens T-cell activation via PI3K ubiquitination, a mechanism absent in CBL .
  • RET Isoforms : The 1114-residue RET isoform enhances neuronal survival compared to the shorter variant, highlighting splicing-dependent functional divergence .
  • MYC Regulation : Unlike CBL, MYC degradation is mediated by SCFFBW7, which recognizes phosphorylated Thr58/Ser62 motifs .

Q & A

Basic: What experimental techniques are recommended for detecting proto-oncogene protein CYL expression in cancer cell lines?

Methodological Answer:

  • Northern Blotting : Effective for RNA detection. Use glyoxal-dimethyl sulfoxide (DMSO) denaturation and nitrocellulose transfer to improve RNA retention and hybridization efficiency .
  • qRT-PCR : Quantify mRNA levels with primers targeting conserved regions of the CYL transcript. Include housekeeping genes (e.g., GAPDH) for normalization .
  • Western Blotting : Validate protein expression using antibodies with validated specificity (e.g., via siRNA knockdown controls). Follow NIH preclinical reporting guidelines for reproducibility .

Basic: How can researchers ensure antibody specificity for this compound in immunohistochemistry?

Methodological Answer:

  • Blocking Peptide Competition : Pre-incubate antibodies with excess antigenic peptides to confirm signal loss.
  • CRISPR-Cas9 Knockout Controls : Compare staining in wild-type vs. CYL-deficient cell lines .
  • Cross-Validation : Use orthogonal methods (e.g., mRNA FISH) to correlate protein and RNA expression patterns .

Advanced: What computational tools predict novel protein interaction partners of this compound?

Methodological Answer:

  • ORVAL Platform : Predicts protein-protein interactions (PPIs) using structural and evolutionary data. Input CYL’s sequence (UniProt ID: [retrieve from , ]) to identify candidate interactors .
  • Machine Learning Models : Train on known oncogene interaction datasets (e.g., STRING DB) using sequence features and domain annotations .
  • Cross-Species Analysis : Compare conserved interaction networks using Ensembl homology tools to prioritize functionally relevant partners .

Advanced: How to resolve contradictory findings on CYL’s role in different cancer subtypes?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomic, proteomic, and epigenomic data to identify context-dependent regulatory mechanisms (e.g., CYL’s interplay with MYC or SRC kinases) .
  • Patient-Derived Xenografts (PDX) : Model subtype-specific CYL activity in vivo while controlling for tumor microenvironment variables .
  • Meta-Analysis Frameworks : Apply PRISMA guidelines to systematically evaluate conflicting studies, emphasizing cohort heterogeneity and assay sensitivity .

Advanced: What statistical methods are optimal for analyzing dose-dependent effects of CYL overexpression?

Methodological Answer:

  • Non-Linear Regression Models : Fit dose-response curves (e.g., sigmoidal Emax models) to quantify CYL’s impact on proliferation/apoptosis thresholds .
  • ANOVA with Post-Hoc Testing : Compare multiple transgenic models (e.g., low vs. high CYL expression) while adjusting for batch effects .
  • Time-Series Analysis : Use mixed-effects models to track dynamic CYL effects across cell cycle phases .

Basic: What controls are essential for CRISPR-Cas9 knockout studies of CYL?

Methodological Answer:

  • Off-Target Controls : Perform whole-exome sequencing or GUIDE-seq to validate editing specificity .
  • Rescue Experiments : Re-express wild-type or mutant CYL in knockout models to confirm phenotype reversibility .
  • Phenotypic Reproducibility : Validate findings across ≥2 clonal lines to rule out clonal variation artifacts .

Advanced: How to optimize cross-species studies of CYL ortholog conservation?

Methodological Answer:

  • Phylogenetic Footprinting : Identify conserved regulatory elements using tools like PhyloP or GERP++ .
  • Functional Complementation Assays : Test whether zebrafish or murine CYL orthologs rescue phenotypes in human CYL-knockout models .
  • Divergence Mapping : Use VCFtools to analyze non-synonymous mutations in CYL across species, highlighting functionally critical residues .

Advanced: What methodologies enable real-time tracking of CYL subcellular dynamics?

Methodological Answer:

  • Live-Cell Imaging with Fluorescent Tags : Fuse CYL with HaloTag or GFP for time-lapse microscopy. Optimize imaging intervals to minimize phototoxicity .
  • FRET-Based Biosensors : Design constructs to monitor conformational changes in CYL during signaling events (e.g., kinase activation) .
  • Single-Cell Tracking : Combine lattice light-sheet microscopy with computational lineage tracing to correlate CYL dynamics with cell fate decisions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.